molecular formula C8H7BrO2Zn B6294822 2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF CAS No. 693825-29-5

2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF

Cat. No.: B6294822
CAS No.: 693825-29-5
M. Wt: 280.4 g/mol
InChI Key: HVXFHVJCSKNMLB-UHFFFAOYSA-M
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Description

2-Methoxycarbonylphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxycarbonylphenylzinc bromide can be synthesized through the reaction of 2-bromobenzoic acid methyl ester with zinc in the presence of a suitable catalyst in THF. The reaction typically involves the use of a halogen-metal exchange process, where the bromine atom is replaced by a zinc atom, forming the organozinc compound.

Industrial Production Methods

In an industrial setting, the production of 2-Methoxycarbonylphenylzinc bromide involves large-scale halogen-metal exchange reactions under controlled conditions to ensure high yield and purity. The process requires careful handling of reagents and solvents to prevent contamination and ensure the stability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxycarbonylphenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Coupling reactions: It participates in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.

    Addition reactions: It can add to carbonyl compounds to form alcohols.

Common Reagents and Conditions

Common reagents used in reactions with 2-Methoxycarbonylphenylzinc bromide include:

    Electrophiles: Such as alkyl halides and acyl chlorides.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF is commonly used as the solvent due to its ability to stabilize the organozinc compound.

Major Products Formed

The major products formed from reactions involving 2-Methoxycarbonylphenylzinc bromide include:

    Biaryl compounds: Formed through coupling reactions.

    Alcohols: Formed through addition reactions with carbonyl compounds.

    Esters and amides: Formed through nucleophilic substitution reactions with acyl chlorides and anhydrides.

Scientific Research Applications

2-Methoxycarbonylphenylzinc bromide has a wide range of applications in scientific research, including:

    Organic synthesis: Used in the synthesis of complex organic molecules, pharmaceuticals, and natural products.

    Medicinal chemistry: Employed in the development of new drug candidates and bioactive compounds.

    Material science: Utilized in the preparation of functional materials and polymers.

    Catalysis: Acts as a reagent in catalytic processes to form carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 2-Methoxycarbonylphenylzinc bromide involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenylzinc bromide: Similar in structure but lacks the carbonyl group.

    2-(Methoxycarbonyl)phenylzinc iodide: Similar in structure but contains an iodine atom instead of bromine.

Uniqueness

2-Methoxycarbonylphenylzinc bromide is unique due to the presence of both the methoxycarbonyl group and the zinc-bromide moiety, which provides it with distinct reactivity and versatility in organic synthesis. Its ability to participate in a wide range of reactions makes it a valuable reagent in various fields of research.

Properties

IUPAC Name

bromozinc(1+);methyl benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7O2.BrH.Zn/c1-10-8(9)7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXFHVJCSKNMLB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=[C-]1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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